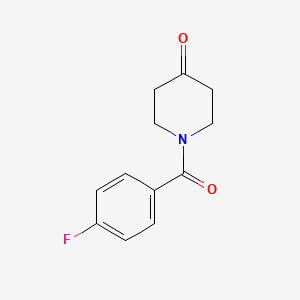

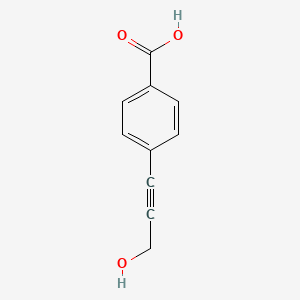

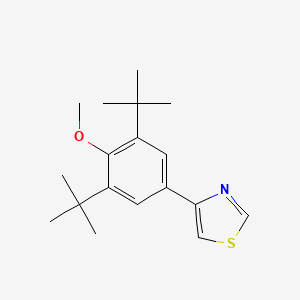

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” is an isoflavone used as a starting material in the preparation of relevant FPRs antagonists .

Synthesis Analysis

The synthesis of coumarin derivatives, including “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one”, has been a topic of interest for many research groups due to their biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction has been discussed .Molecular Structure Analysis

The molecular structure of “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” is represented by the linear formula C16H9F3O3 . It has a molecular weight of 306.244 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” are complex and involve multiple steps. For instance, the Pechmann reaction between resorcinol and ethyl acetoacetate is used to form 7-hydroxy-4-methyl-2H-chromen-2-one .Scientific Research Applications

Synthesis and Biological Activities

The compound has been extensively studied for its synthesis methodologies and biological activities. Researchers have explored the synthesis of various derivatives of chromen-4-one, investigating their antimicrobial and antioxidant activities. For instance, a study detailed the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, highlighting their potential in antimicrobial and antioxidant applications (Hatzade et al., 2008).

Spectral Analysis and DFT Studies

Spectral analysis and density functional theory (DFT) investigations of benzopyran analogues, including structures similar to 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, have been reported. These studies provide insights into the physicochemical properties and potential photovoltaic efficiency, suggesting applications in materials science (Al-Otaibi et al., 2020).

Application in Synthesis of Photovoltaic Materials

The compound and its derivatives have found applications in the synthesis of materials with potential photovoltaic properties. Research has focused on synthesizing chromen-4-one derivatives and investigating their interactions with graphene, which could lead to advancements in the development of photovoltaic materials (Al-Otaibi et al., 2020).

Antifungal and Antitumor Activities

Several studies have explored the antifungal and antitumor activities of chromen-4-one derivatives. Novel coumarin derivatives, for example, have been synthesized and shown to possess significant antifungal activities against specific strains, suggesting their potential in developing new antifungal agents (Bao et al., 2019). Additionally, derivatives linked to triazole moieties have demonstrated potent cytotoxic effects against various human cancer cell lines, highlighting their promise as anticancer agents (Liu et al., 2017).

Future Directions

The future directions for “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” could involve further exploration of its potential uses as a precursor in the preparation of FPR antagonists . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other areas.

properties

IUPAC Name |

7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(21)11-7-6-10(20)8-12(11)22-15/h1-8,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYFSMBIYHJJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417382 |

Source

|

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

CAS RN |

84858-65-1 |

Source

|

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)